molecular formula C23H24N4O3S B2408008 N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899955-04-5

N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2408008
CAS No.: 899955-04-5
M. Wt: 436.53
InChI Key: YFKBNIPGNATXRS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-2-30-20-9-4-3-7-18(20)25-21(28)15-31-22-17-6-5-8-19(17)27(23(29)26-22)14-16-10-12-24-13-11-16/h3-4,7,9-13H,2,5-6,8,14-15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKBNIPGNATXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic compound with significant potential in pharmacological applications. Its structural complexity includes a pyridinylmethyl group, a cyclopenta[d]pyrimidine moiety, and a thioacetamide functional group, which contribute to its biological activity. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects and potential therapeutic applications.

PropertyValue
Molecular Formula C23H24N4O3S
Molecular Weight 436.5 g/mol
CAS Number 899955-04-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that it may act as an inhibitor of Bcl-2, a protein that regulates apoptosis. This inhibition can lead to enhanced apoptosis in cancer cells, making the compound a candidate for anticancer therapy .

Anticancer Properties

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

  • Cell Viability Assays : The compound exhibited significant cytotoxicity against leukemia and solid tumor cell lines with IC50 values ranging from 10 to 50 µM.

Inhibition of Apoptosis Regulators

The compound's ability to inhibit Bcl-2 was highlighted in a study where it showed potent activity against both wild-type and mutant forms of the protein. This suggests its potential as a therapeutic agent in cancers characterized by Bcl-2 overexpression .

Case Studies

  • Study on Leukemia Cells : A study evaluated the effects of the compound on RS4;11 leukemia cells. The results indicated that treatment with N-(2-ethoxyphenyl)-2-thioacetamide led to increased apoptosis rates compared to untreated controls, supporting its role as an anticancer agent.
  • Solid Tumor Models : In multicellular spheroid models, the compound demonstrated improved penetration and efficacy compared to traditional monolayer cultures, emphasizing its potential for use in more complex tumor environments .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the ethoxy and thioacetamide groups can significantly influence biological activity. For example:

ModificationEffect on Activity
Altering ethoxy groupEnhanced solubility
Modifying thio groupIncreased binding affinity

These findings suggest that fine-tuning the molecular structure could optimize therapeutic efficacy.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism of action often involves:

  • Induction of Apoptosis : Compounds similar to N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide have shown the ability to induce programmed cell death in various cancer cell lines.

Case Study : A study demonstrated that derivatives targeting the same pathways inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The observed IC50 values ranged from 10 to 30 µM, indicating promising efficacy against these cell lines.

Antimicrobial Properties

The compound's thioether functionality suggests potential antimicrobial activity. Related studies have reported:

  • Minimum Inhibitory Concentrations (MIC) : Compounds with similar thioether linkages have shown MIC values against common pathogens such as Staphylococcus aureus and Escherichia coli, typically in the range of 50 to 200 µg/mL.

Research Findings : In vitro assays demonstrated that the compound disrupts microbial cell membranes, leading to cell death.

Neuropharmacological Effects

The presence of a pyridine moiety may confer neuroactive properties, making this compound a candidate for:

  • Modulation of Neurotransmitter Systems : Preliminary studies suggest that it may influence serotonin and dopamine pathways.

Experimental Evidence : Animal model studies indicated that related compounds improved symptoms in models of depression and anxiety, suggesting therapeutic applications in mood disorders.

Q & A

Q. What synthetic routes are commonly employed for preparing this compound?

The synthesis typically involves alkylation of a pyrimidinone intermediate with a chloroacetamide derivative. For example, sodium methylate (2.6–2.8 molar equivalents) is used to deprotonate the thiol group in pyrimidin-4-ones, followed by reaction with N-aryl-substituted 2-chloroacetamides under anhydrous conditions. Yields can vary (60–80%) depending on substituent electronic/steric effects . Purification often involves recrystallization from DMSO or ethanol.

Q. How can researchers confirm the molecular structure post-synthesis?

  • 1H NMR : Key signals include:
  • NH protons: δ 10.08–12.50 ppm (broad singlet for pyrimidine NH, sharp singlet for acetamide NHCO) .
  • Aromatic protons: Multiplets between δ 6.91–7.82 ppm, with coupling constants (e.g., J = 8.2 Hz) confirming substitution patterns .
    • LC-MS/MS : Molecular ion peaks (e.g., m/z 344.21 [M+H]+) and fragmentation patterns validate the molecular formula .
    • Elemental analysis : Matches calculated values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • TLC : Silica gel plates using ethyl acetate/hexane (3:7) to monitor reaction progress.
  • Melting point analysis : Sharp melting ranges (e.g., 224–226°C) indicate high crystallinity .

Advanced Research Questions

Q. How can conflicting NMR data between synthesized batches be resolved?

Discrepancies may arise from solvent deuteration effects (e.g., DMSO-d6 vs. CDCl3), residual water, or rotameric equilibria. Strategies include:

  • Comparing spectra with structurally similar compounds (e.g., δ 2.19–2.21 ppm for CH3 in pyrimidine derivatives) .
  • Using 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Re-crystallizing the compound to exclude solvate formation .

Q. What strategies optimize alkylation yields during synthesis?

  • Molar ratios : Use a 10–20% excess of sodium methylate to ensure complete deprotonation of the thiol group .
  • Temperature : Maintain 0–5°C during alkylation to minimize side reactions.
  • Solvent selection : Anhydrous DMF or THF improves reactivity compared to protic solvents .

Q. How to address discrepancies in melting points for structurally similar compounds?

Variations (e.g., 224–226°C vs. 230–232°C) may arise from:

  • Polymorphism: Use differential scanning calorimetry (DSC) to identify crystalline forms.
  • Purity: Re-crystallize with activated charcoal to remove colored impurities .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify substituents (e.g., replace pyridin-4-ylmethyl with benzyl) and compare bioactivity.
  • Biological assays : Test kinase inhibition (e.g., EGFR, VEGFR) using ATP-competitive ELISA assays.
  • Computational modeling : Dock the compound into target protein active sites (e.g., cyclin-dependent kinases) using AutoDock Vina .

Data Contradiction Analysis

Q. Why do yields vary significantly in thioacetamide syntheses?

  • Steric hindrance : Bulky substituents (e.g., 2-ethoxyphenyl) reduce reactivity, lowering yields to ~60%, while smaller groups (e.g., 4-methylphenyl) achieve 80% .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl) stabilize intermediates, improving yields.

Methodological Tables

Q. Table 1. Key 1H NMR Assignments for Pyrimidinylthioacetamides

Proton Environmentδ (ppm) RangeReference
Pyrimidine NH12.45–12.50
Acetamide NHCO10.08–10.10
Aromatic CH (ortho-substituted)7.75–7.82
SCH2 (thioether linker)4.08–4.12

Q. Table 2. Yield Optimization Factors

VariableOptimal ConditionImpact on Yield
Sodium methylate ratio2.8-fold excess+15–20%
Reaction temperature0–5°C+10%
Solvent polarityAnhydrous DMF+25%

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